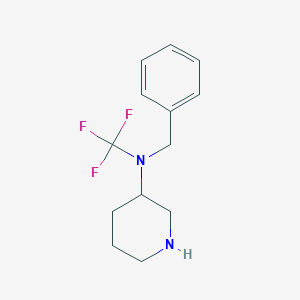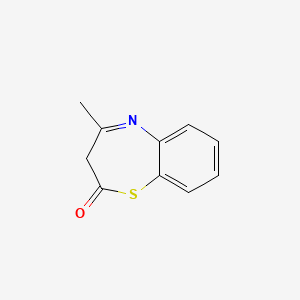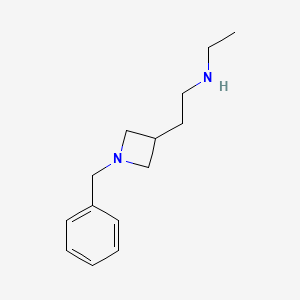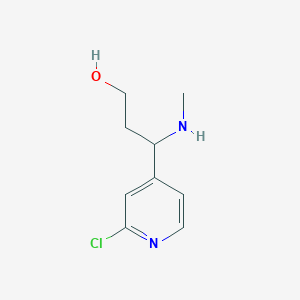
N-benzyl-N-(trifluoromethyl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(trifluoromethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(trifluoromethyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with benzyl halides and trifluoromethylating agents. One common method is the reductive amination of N-benzylpiperidin-3-one with trifluoromethylamine under hydrogenation conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and improved safety. The process typically includes the use of automated systems for precise addition of reagents and real-time monitoring of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-(trifluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: N-benzyl-N-(trifluoromethyl)piperidin-3-one
Reduction: this compound hydrochloride
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-benzyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to cholinesterase receptors, inhibiting their activity and leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is similar to that of other piperidine-based cholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzylpiperidine: Lacks the trifluoromethyl group, resulting in lower chemical stability and biological activity.
N-(trifluoromethyl)piperidin-3-amine: Lacks the benzyl group, leading to different pharmacological properties.
N-benzyl-N-(trifluoromethyl)piperidin-4-amine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
N-benzyl-N-(trifluoromethyl)piperidin-3-amine is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals, as well as in scientific research .
Eigenschaften
Molekularformel |
C13H17F3N2 |
|---|---|
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
N-benzyl-N-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)18(12-7-4-8-17-9-12)10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2 |
InChI-Schlüssel |
BMEGHUDDOAZOAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)N(CC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)










![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)


